Fmoc-Thr(Trt)-OH Fmoc-Thr(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 133180-01-5
VCID: VC21539843
InChI: InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol

Fmoc-Thr(Trt)-OH

CAS No.: 133180-01-5

VCID: VC21539843

Molecular Formula: C38H33NO5

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Thr(Trt)-OH - 133180-01-5

Description

Fmoc-Thr(Trt)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which facilitate the formation of peptides by preventing unwanted side reactions during the synthesis process.

Synonyms and Chemical Names

Fmoc-Thr(Trt)-OH is known by several synonyms, including:

  • Fmoc-O-trityl-L-threonine

  • (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-trityl-L-threonine

These names reflect its chemical structure and the presence of protective groups.

Applications in Peptide Synthesis

Fmoc-Thr(Trt)-OH is particularly useful in the synthesis of peptides that contain phosphothreonine or modifications at the threonine side chain. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, while the trityl (triphenylmethyl) group protects the hydroxyl group of threonine. These protective groups are removable under specific conditions, allowing for controlled peptide assembly.

Safety and Handling

Handling Fmoc-Thr(Trt)-OH requires caution due to its potential to cause irritation upon skin contact, inhalation, or ingestion. Safety measures include:

  • Skin Contact: Wash with copious amounts of water for at least 15 minutes.

  • Eye Contact: Flush eyes thoroughly with water.

  • Inhalation: Remove to fresh air; seek medical attention if necessary.

  • Ingestion: Rinse mouth with water and seek medical attention.

Research Findings and Applications

Fmoc-Thr(Trt)-OH is utilized in various biochemical studies, particularly in the synthesis of peptides with specific modifications. Its application in creating phosphothreonine-containing peptides is significant, as these peptides are involved in signaling pathways within cells.

CAS No. 133180-01-5
Product Name Fmoc-Thr(Trt)-OH
Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
IUPAC Name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Standard InChI InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
Standard InChIKey JARBLLDDSTVWSM-IJAHGLKVSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Synonyms Fmoc-Thr(Trt)-OH;133180-01-5;Fmoc-O-trityl-L-threonine;PubChem10043;SCHEMBL1738680;CTK3J8321;MolPort-006-701-289;ANW-43290;CF-485;FC1249;ZINC71788126;AKOS015895554;AM82254;RTR-004529;AK-81222;KB-52145;TR-004529;FT-0629904;ST24047305;ST51052975;B-7145;M03391;I06-1168
PubChem Compound 11180767
Last Modified Aug 15 2023

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